1-(2,6-Dimethylphenyl)-4-(1-pyrrolidinylsulfonyl)piperazine
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Overview
Description
1-(2,6-Dimethylphenyl)-4-(1-pyrrolidinylsulfonyl)piperazine is a complex organic compound with a unique structure that combines a piperazine ring with a pyrrolidinylsulfonyl group and a dimethylphenyl group
Preparation Methods
The synthesis of 1-(2,6-Dimethylphenyl)-4-(1-pyrrolidinylsulfonyl)piperazine typically involves multiple steps, starting with the preparation of the piperazine ring, followed by the introduction of the pyrrolidinylsulfonyl group and the dimethylphenyl group. The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high purity and yield. Industrial production methods may involve large-scale reactions in controlled environments to maintain consistency and efficiency.
Chemical Reactions Analysis
1-(2,6-Dimethylphenyl)-4-(1-pyrrolidinylsulfonyl)piperazine undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using specific reagents and conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(2,6-Dimethylphenyl)-4-(1-pyrrolidinylsulfonyl)piperazine has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It may be used in studies involving cellular processes and interactions.
Industry: It can be used in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of 1-(2,6-Dimethylphenyl)-4-(1-pyrrolidinylsulfonyl)piperazine involves its interaction with specific molecular targets and pathways within biological systems. The compound may bind to receptors or enzymes, altering their activity and leading to various physiological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
1-(2,6-Dimethylphenyl)-4-(1-pyrrolidinylsulfonyl)piperazine can be compared with other similar compounds, such as:
1-(2,6-Dimethylphenyl)-4-(1-pyrrolidinyl)piperazine: Lacks the sulfonyl group, which may affect its reactivity and applications.
1-(2,6-Dimethylphenyl)-4-(1-pyrrolidinylsulfonyl)benzene: Has a benzene ring instead of a piperazine ring, leading to different chemical properties and uses. The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Biological Activity
1-(2,6-Dimethylphenyl)-4-(1-pyrrolidinylsulfonyl)piperazine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological properties, focusing on its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound belongs to the piperazine family, characterized by a piperazine ring substituted with various functional groups. Its chemical formula is C18H22N2O2S with a molecular weight of approximately 342.45 g/mol.
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
- Antimicrobial Activity : Research indicates that piperazine derivatives exhibit significant antimicrobial properties. The presence of the dimethylphenyl and pyrrolidinylsulfonyl groups enhances the interaction with microbial targets, potentially improving efficacy against various pathogens .
- Anticancer Properties : Studies have shown that piperazine derivatives can inhibit the growth of cancer cell lines. For instance, compounds with similar structures have demonstrated cytotoxic effects on HepG2 liver cancer cells, suggesting potential for further development in cancer therapeutics .
- Neuropharmacological Effects : Piperazine derivatives are known for their neuroactive properties. The modification of the piperazine ring can lead to compounds with antipsychotic and anxiolytic effects, making them candidates for treating neurological disorders .
Structure-Activity Relationships (SAR)
The biological activity of this compound is influenced by its structural components:
Substituent | Effect on Activity |
---|---|
Dimethylphenyl group | Enhances lipophilicity and receptor binding |
Pyrrolidinylsulfonyl | Increases solubility and bioavailability |
Piperazine ring | Provides structural stability |
Research has indicated that modifications to the piperazine core significantly affect the compound's potency and selectivity against various biological targets .
Case Studies
Several studies have investigated the biological activity of similar piperazine compounds:
- Antimicrobial Efficacy : A study evaluated a series of piperazine derivatives against Mycobacterium tuberculosis, revealing that certain modifications led to minimum inhibitory concentrations (MIC) as low as 3.80 μM. This suggests that structural changes can enhance antimicrobial potency .
- Cytotoxicity Assessment : A recent investigation into structurally related compounds showed promising results against human liver carcinoma cells (HepG2). The most effective analogs achieved over 90% inhibition at specific concentrations, highlighting the therapeutic potential of these derivatives in oncology .
- Neuropharmacological Studies : A review highlighted various piperazine derivatives exhibiting anxiolytic effects in animal models. These findings support further exploration of this compound for potential neurotherapeutic applications .
Properties
IUPAC Name |
1-(2,6-dimethylphenyl)-4-pyrrolidin-1-ylsulfonylpiperazine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N3O2S/c1-14-6-5-7-15(2)16(14)17-10-12-19(13-11-17)22(20,21)18-8-3-4-9-18/h5-7H,3-4,8-13H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMARBZBKOWEFBV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)N2CCN(CC2)S(=O)(=O)N3CCCC3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25N3O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.